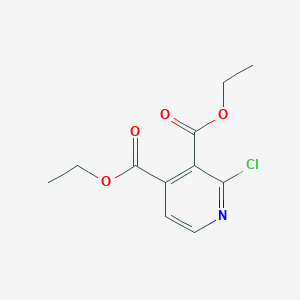

3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-chloropyridine-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-6-13-9(12)8(7)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMVYANEBFPIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Diethyl 2 Chloropyridine 3,4 Dicarboxylate

Direct Synthesis Strategies

Direct approaches focus on building the core heterocyclic structure with the desired substituents concurrently. These methods are often favored for their efficiency and atom economy.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for synthesizing complex molecules like substituted pyridines. acsgcipr.org The Hantzsch pyridine (B92270) synthesis, first reported in 1881, is a classic example of an MCR that can be adapted to create pyridine dicarboxylates. wikipedia.org

The general Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com This reaction initially produces a 1,4-dihydropyridine (B1200194) (1,4-DHP), which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org This method is highly effective for producing symmetrically substituted pyridine-3,5-dicarboxylates. chemtube3d.com While the direct incorporation of a chloro group at the 2-position during a Hantzsch-type reaction is not standard, this methodology is crucial for building the diethyl dicarboxylate backbone of the target molecule. rsc.org

Table 1: Examples of Hantzsch-type Multicomponent Reactions for Pyridine Synthesis

| Reactant 1 | Reactant 2 | Nitrogen Source | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid, ultrasonic irradiation | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | wikipedia.org |

| 1,3-Dicarbonyl compounds | Dimethyl sulfoxide (B87167) (DMSO) | NH4OAc / NH4I | NH4I promoter | Tetrasubstituted Hantzsch pyridines | researchgate.net |

| 3,4,5-Trimethoxybenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Reflux in ethanol (B145695), then oxidation | Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarboxylate | rsc.org |

Cyclocondensation and Cycloaddition Reactions

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or ammonia. youtube.com These reactions are fundamental to the large-scale preparation of pyridines. youtube.com For the synthesis of the target compound, a key strategy involves a cyclocondensation that yields a 2-pyridone (2-hydroxypyridine) intermediate. This 2-pyridone can then be converted to the desired 2-chloro derivative in a subsequent step. youtube.com

For instance, the condensation of a 1,3-dicarbonyl compound with a substituted acetamide (B32628) can produce a pyridone, which is then deoxychlorinated with reagents like phosphorus oxychloride. youtube.com Similarly, four-component reactions involving arylamines, acetylenedicarboxylate, aldehydes, and cyclic 1,3-diketones can be used to synthesize structurally diverse 3,4-dihydropyridin-2(1H)-ones. nih.gov

Cycloaddition reactions, such as the Diels-Alder reaction, also provide a pathway to the pyridine core. These [4+2] annulations can construct the six-membered ring, which can then be functionalized. organic-chemistry.orgorganic-chemistry.org

One-Pot Synthetic Protocols

To enhance efficiency and reduce waste, many direct synthesis strategies are designed as one-pot reactions. acsgcipr.org This approach avoids the isolation and purification of intermediates, saving time and resources. The Hantzsch reaction and other multicomponent strategies are often performed as one-pot procedures. wikipedia.orgbibliomed.org For example, a one-pot, four-component condensation of aldehydes, amines, dialkyl acetylene (B1199291) dicarboxylates, and an active methylene (B1212753) compound can efficiently produce polysubstituted dihydropyridines. bibliomed.org Similarly, the synthesis of 3,4-dihydropyridin-2-ones has been achieved through efficient one-pot, four-component reactions. nih.gov

Functionalization and Derivatization of Pyridine Precursors

An alternative and highly effective approach to synthesizing 3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate involves the modification of an existing, readily accessible pyridine ring. This strategy separates the construction of the carbon skeleton from the introduction of specific functional groups.

Halogenation of Pyridine Rings

The introduction of a chlorine atom at the C-2 position of the pyridine ring is a critical step. A common and robust method is the chlorination of a 2-hydroxypyridine (B17775) (2-pyridone) precursor. nih.gov The tautomeric equilibrium of 2-hydroxypyridine favors the pyridone form, which can be readily converted to the 2-chloro derivative using a chlorinating agent.

Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation. youtube.comnih.gov The reaction typically involves heating the 2-pyridone substrate in POCl₃, sometimes in the presence of a base like pyridine or in combination with phosphorus pentachloride (PCl₅) for enhanced reactivity. nih.govindianchemicalsociety.com Recent advancements have focused on developing more environmentally friendly and safer protocols, such as using equimolar amounts of POCl₃ in a solvent-free system at high temperatures. nih.gov This method is suitable for large-scale preparations and is applicable to a wide variety of hydroxylated nitrogen-containing heterocycles. nih.gov

Table 2: Typical Conditions for Chlorination of 2-Hydroxypyridines

| Substrate | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Hydroxypyridine | POCl₃ (equimolar), Pyridine (base) | Sealed reactor, 140°C, 2 hours | 2-Chloropyridine (B119429) | nih.gov |

| 2-Pyridone Intermediate | POCl₃ | Reflux | 2-Chloropyridine derivative | youtube.com |

Esterification of Pyridine Carboxylic Acids

The final step in this functionalization pathway, or a separate route starting from a diacid, is the formation of the two ethyl ester groups. This is typically achieved through Fischer esterification of the corresponding pyridine-3,4-dicarboxylic acid. The process involves reacting the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.comprepchem.com

The reaction is driven to completion by refluxing the mixture and often by removing the water formed during the reaction, for example, through azeotropic distillation. google.comprepchem.com After the reaction, the mixture is neutralized, and the diethyl ester product is extracted and purified. prepchem.com This method is a well-established, reliable technique for preparing esters of various pyridine carboxylic acids. google.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate |

| Phosphorus oxychloride |

| Phosphorus pentachloride |

| Pyridine-3,4-dicarboxylic acid |

| Sulfuric acid |

| Ethanol |

| 2-Hydroxypyridine |

| Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate |

| Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarboxylate |

Cross-Coupling Strategies for Pyridine Modification

The chlorine atom at the C-2 position of the pyridine ring in this compound makes it an ideal handle for post-synthetic modification via cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are widely employed for the functionalization of halopyridines. For instance, the Suzuki-Miyaura coupling, which involves the reaction of a halo-heterocycle with a boronic acid or ester in the presence of a palladium catalyst and a base, is a versatile method for introducing aryl or vinyl substituents. While direct examples for this compound are not extensively documented, studies on other 2-chloropyridine derivatives demonstrate the feasibility of this approach. The efficiency of such couplings can be influenced by the steric and electronic nature of the substituents on the pyridine ring.

Another important cross-coupling strategy is the Sonogashira coupling, which allows for the introduction of alkyne moieties. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The alkynyl-substituted pyridines are valuable intermediates for further transformations.

Furthermore, palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives has been reported as a streamlined alternative to traditional cross-coupling methods, avoiding the need for pre-functionalized reagents like boronic acids. chemrxiv.org This method showcases broad functional group tolerance and offers a more sustainable route to 2-arylpyridines. chemrxiv.org

The reactivity of the 2-chloro substituent can sometimes be challenging due to potential catalyst inhibition by the pyridine nitrogen. However, careful selection of ligands and reaction conditions can overcome these limitations. The 4,5-regioselective functionalization of 2-chloropyridines has been identified as a key strategy in the total synthesis of complex natural products, highlighting the importance of controlling regioselectivity in these reactions. mdpi.com

Table 1: Examples of Cross-Coupling Reactions on 2-Chloropyridine Scaffolds

| Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 2-Chloropyridine derivatives and Fluoroarenes | Palladium catalyst | 2-(Fluorinated aryl)pyridines | chemrxiv.org |

| 2-Chloropyridines and Boronic acids | Palladium catalyst, Base | 2-Arylpyridines | General Suzuki-Miyaura Coupling |

Catalytic Systems in Synthesis

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. Transition metal complexes, particularly those of palladium, rhodium, and iridium, are commonly used in homogeneous catalysis for pyridine synthesis and functionalization. For instance, palladium complexes are instrumental in the cross-coupling reactions discussed previously.

Rhodium-catalyzed transfer hydrogenation can be employed for the selective reduction of the pyridine ring, offering a pathway to piperidine (B6355638) derivatives under mild conditions. acs.org Asymmetric hydrogenation of heteroarenes using chiral homogeneous catalysts, such as Ru-based complexes, allows for the enantioselective synthesis of chiral piperidines, which are important building blocks in medicinal chemistry. dicp.ac.cn While not directly a synthesis of the aromatic pyridine, these functionalization methods highlight the utility of homogeneous catalysis in modifying the pyridine core.

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of easy separation and recyclability, contributing to more sustainable chemical processes. semanticscholar.org Supported metal catalysts, such as rhodium on carbon, are effective for the hydrogenation of substituted pyridines. acs.org

In recent years, nanocatalysts have gained significant attention in pyridine synthesis due to their high surface-area-to-volume ratio and unique electronic properties, which can lead to enhanced catalytic activity and selectivity. nih.gov Magnetic nanoparticles have been utilized in multicomponent reactions for pyridine synthesis, allowing for easy catalyst recovery using an external magnet. nih.gov Various heterogeneous nanocatalysts, including those based on copper, have been employed in the synthesis of pyridine dicarbonitriles. researchgate.netuq.edu.au For example, a Cu/NCNTs (copper on nitrogen-doped carbon nanotubes) catalyst has shown efficacy in the synthesis of pyridine derivatives. uq.edu.au The use of hydrotalcite, a solid base, as a reusable catalyst in the one-pot multicomponent synthesis of highly substituted pyridines has also been demonstrated. researchgate.net

Table 2: Examples of Heterogeneous and Nanocatalysts in Pyridine Synthesis

| Catalyst | Reaction Type | Advantages | Reference(s) |

|---|---|---|---|

| Rhodium on Carbon | Hydrogenation | Good activity for pyridine ring reduction | acs.org |

| Magnetic Nanoparticles | Multicomponent reactions | Easy magnetic separation and recyclability | nih.gov |

| Cu/NCNTs | Pyridine synthesis | High catalytic activity | uq.edu.au |

| Hydrotalcite | Multicomponent reactions | Solid base, reusable | researchgate.net |

Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as green reaction media and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to volatile organic solvents. researchgate.net

Pyridinium-based ionic liquids can act as both the solvent and a catalyst in various reactions, including those for the synthesis of pyridine derivatives. alfa-chemistry.comionike.com For instance, Brønsted acidic ionic liquids have been used to promote the one-pot synthesis of 1-pyridylimidazo[1,5-a]pyridines in excellent yields without the need for an additional catalyst. researchgate.net The inherent acidity and high polarity of certain ionic liquids can significantly enhance reaction rates. researchgate.net Furthermore, the recyclability of ionic liquids aligns well with the principles of green chemistry. Imidazolium-based dicationic ionic liquids have also been reported as efficient organocatalysts in various organic transformations. mdpi.com

Reaction Optimization and Yield Enhancement Studies

Optimizing reaction conditions is a critical step in developing efficient and economically viable synthetic routes. For the synthesis of this compound, factors such as the choice of solvent, temperature, reaction time, and catalyst loading need to be carefully controlled to maximize the yield and minimize the formation of byproducts.

For example, in the Guareschi-Thorpe synthesis of pyridines, optimization of the nitrogen source and reaction medium has been shown to significantly improve yields. rsc.org The use of ammonium carbonate in an aqueous medium has been demonstrated to be highly effective. rsc.org Similarly, in vapor phase pyridine synthesis, the selection of the catalyst and standardization of process parameters are vital for achieving a desirable product distribution and preventing rapid catalyst deactivation. ku.ac.aeresearchgate.net

In cross-coupling reactions, the choice of ligand for the metal catalyst can have a profound impact on the reaction outcome. The development of specialized ligands, such as those used in PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, has enabled challenging C-H bond activations under milder conditions. acs.org Microwave irradiation has also been employed to accelerate reactions and improve yields, often in conjunction with green chemistry principles. acs.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. acs.orgmsu.edu The synthesis of this compound can be designed to be more sustainable by incorporating these principles.

Key green chemistry principles relevant to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Multicomponent reactions are particularly advantageous in this regard as they combine several starting materials in a single step to form a complex product with high atom economy.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry, as it reduces waste. msu.edunih.gov The use of recyclable heterogeneous and nanocatalysts further enhances the green credentials of a synthetic process. semanticscholar.orgresearchgate.net

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a synthesis. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave irradiation, helps to minimize energy consumption. acs.orgacs.org

Reduce Derivatives: Avoiding unnecessary protection and deprotection steps can streamline the synthesis, reduce the number of steps, and minimize waste generation. acs.orgnih.gov

Iron-catalyzed cyclization reactions for the synthesis of substituted pyridines represent a greener approach by utilizing an earth-abundant and less toxic metal. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, also aligns with green chemistry principles by reducing solvent usage and waste.

Solvent-Free and Environmentally Friendly Solvent Systems

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. nih.gov The move towards solvent-free reactions or the use of environmentally benign solvents is a key aspect of green chemistry. mdpi.com

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often, higher yields and shorter reaction times due to increased reactant concentration. researchgate.net For the synthesis of pyridine dicarboxylate derivatives, a solvent-free approach could potentially involve the condensation of appropriate precursors under thermal conditions or with the aid of a solid-supported catalyst. While a specific protocol for this compound is not available, the Biginelli reaction, which is used to synthesize dihydropyrimidinones, has been successfully performed under solvent-free conditions, showcasing the feasibility of this approach for heterocyclic synthesis. researchgate.net

Environmentally Friendly Solvent Systems:

When a solvent is necessary, the use of green alternatives is encouraged. Water, supercritical fluids, and ionic liquids are among the most studied environmentally friendly solvents. For the synthesis of quinoline (B57606) derivatives, which share a core heterocyclic structure with pyridines, deep eutectic solvents (DES) have been employed. For instance, a mixture of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid has been used as a non-toxic and reusable reaction medium for the synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. nih.gov This methodology avoids the use of hazardous catalysts and volatile organic solvents, offering a sustainable alternative. nih.gov

Bio-derived solvents like glycerol (B35011) and ethyl lactate (B86563) are also gaining traction in heterocyclic chemistry. researchgate.net These solvents are biodegradable and non-toxic, making them attractive for green synthesis. researchgate.net The application of such solvents to the synthesis of this compound could significantly improve the environmental profile of the process.

Table 1: Comparison of Conventional vs. Environmentally Friendly Solvent Systems for Heterocyclic Synthesis

| Feature | Conventional Solvents (e.g., Dichloromethane, Toluene) | Environmentally Friendly Solvents (e.g., Water, DES, Bio-solvents) |

| Environmental Impact | High (often toxic, volatile, non-biodegradable) | Low (non-toxic, low volatility, biodegradable) |

| Safety | Often flammable and hazardous to health | Generally safer to handle |

| Cost | Can be expensive due to purchase and disposal costs | Often cheaper and more readily available |

| Reaction Conditions | Wide range of temperatures and pressures | May require optimization for solubility and reactivity |

| Work-up | Typically involves extraction with organic solvents | Often simpler, e.g., filtration or extraction with benign solvents |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.gov The direct interaction of microwave radiation with polar molecules results in efficient and uniform heating, which can enhance reaction rates and selectivity. nih.govmdpi.com

The application of microwave irradiation has been particularly successful in multicomponent reactions for the synthesis of heterocyclic compounds. nih.gov For example, the synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been achieved in high yields with short reaction times using microwave irradiation in glacial acetic acid. nih.gov This method offers the advantages of being metal-free and having a straightforward purification process. nih.gov

In the context of synthesizing this compound, a microwave-assisted approach could involve the rapid, one-pot condensation of the necessary precursors. While a specific protocol is not documented, the successful microwave-assisted synthesis of various pyridine and quinoline derivatives suggests its high potential. nih.govrsc.org The comparison between conventional and microwave-assisted synthesis often highlights the superior efficiency of the latter. For instance, in the synthesis of fluorescent 1,4-dihydropyridine nucleosides, microwave heating provided a higher yield in a shorter time compared to conventional heating. nih.gov

Table 2: Illustrative Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Generic Heterocyclic Condensation Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

| Temperature Control | Less Precise | Precise and Uniform |

| Side Reactions | More prevalent | Often minimized |

Reactivity and Mechanistic Investigations of 3,4 Diethyl 2 Chloropyridine 3,4 Dicarboxylate

Nucleophilic Substitution Reactions at the C2-Chloro Position

The chlorine atom at the C2 position of the pyridine (B92270) ring is a labile leaving group, readily displaced by a variety of nucleophiles. This reactivity is a hallmark of 2-halopyridines, where the ring nitrogen activates the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr). stackexchange.comechemi.com The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic species, which then expels the chloride ion to yield the substituted product. lookchem.com

Exploration of Diverse Nucleophiles

A wide array of nucleophiles, categorized by their attacking atom (oxygen, nitrogen, and sulfur), have been successfully employed in the substitution of the C2-chloro group in related pyridine systems. While specific studies on 3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate are not extensively documented, the general reactivity patterns of 2-chloropyridines provide a strong predictive framework for its behavior.

Oxygen Nucleophiles: Alkoxides and phenoxides are effective nucleophiles for the synthesis of 2-alkoxy and 2-aryloxypyridines. For instance, the reaction of 2-chloropyridine (B119429) with sodium ethoxide in ethanol (B145695) is a well-established method for the preparation of 2-ethoxypyridine.

Nitrogen Nucleophiles: Amines, both primary and secondary, readily displace the C2-chloro substituent to form 2-aminopyridine (B139424) derivatives. This reaction is a cornerstone in the synthesis of many biologically active compounds.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that react with 2-chloropyridines to produce 2-thiopyridines. These reactions are often fast and high-yielding.

The following table summarizes representative nucleophilic substitution reactions on 2-chloropyridine, which are expected to be analogous for this compound.

| Nucleophile Category | Nucleophile Example | Product Type |

| Oxygen | Sodium Ethoxide | 2-Alkoxypyridine |

| Nitrogen | Ammonia (B1221849) | 2-Aminopyridine |

| Nitrogen | Piperidine (B6355638) | 2-(Piperidin-1-yl)pyridine |

| Sulfur | Sodium Thiophenoxide | 2-(Phenylthio)pyridine |

Regioselectivity and Stereoselectivity in Substitution Reactions

Regioselectivity: In nucleophilic aromatic substitution reactions of pyridines, the incoming nucleophile preferentially attacks the C2 and C4 positions. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. stackexchange.com For this compound, the attack is expected to occur exclusively at the C2 position, as it is the only position bearing a leaving group. The electron-withdrawing nature of the dicarboxylate groups at the C3 and C4 positions is expected to further activate the C2 position towards nucleophilic attack. Studies on 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can influence the regioselectivity of the substitution at the C2 versus the C6 position. researchgate.net A bulky substituent at the 3-position can sterically hinder the approach of the nucleophile to the C2 position, potentially favoring attack at the C6 position. researchgate.net However, in the case of this compound, with only one leaving group, the question of regioselectivity between two positions on the same ring is moot.

Stereoselectivity: As the C2 carbon of the pyridine ring is achiral, nucleophilic substitution at this position does not inherently create a stereocenter. Therefore, issues of stereoselectivity are not applicable in this context unless a chiral nucleophile is employed, which could lead to the formation of diastereomeric products.

Transformations of the Dicarboxylate Moieties

The diethyl dicarboxylate groups at the C3 and C4 positions are versatile handles for further molecular elaboration. They can undergo a range of transformations common to carboxylic acid esters.

Hydrolysis and Saponification Studies

Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. Base-catalyzed hydrolysis, or saponification, proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com The saponification of diesters, such as diethyl adipate, has been studied kinetically and is known to be a second-order, irreversible, consecutive reaction in alkaline solution. umich.edu The hydrolysis of diethyl pyridine-3,4-dicarboxylate would yield pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid.

Saponification: The base-promoted hydrolysis of the diethyl ester groups to form the corresponding dicarboxylate salt is a facile process. Kinetic studies on the saponification of similar diesters have provided insights into the reaction rates and mechanisms. umich.edu The process is typically carried out using a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Transesterification Processes

Transesterification, the exchange of the alkoxy group of an ester with that of an alcohol, can be achieved under acidic or basic catalysis. This reaction is an equilibrium process, and the use of a large excess of the new alcohol is often necessary to drive the reaction to completion. For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would be expected to yield the corresponding dimethyl ester. The reaction of 2,2'-bipyridinyl-4,4'-dicarboxylic acid diethyl ester in ethylene (B1197577) glycol has been shown to undergo transesterification. nih.gov

Reduction to Alcohol Derivatives

The ester functionalities can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to alcohols. jackwestin.com The reaction of this compound with LiAlH₄ would be expected to yield (2-chloro-3,4-pyridinediyl)dimethanol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, but its reactivity can be enhanced with certain additives. The reduction of pyridine derivatives with samarium diiodide in the presence of water has also been reported. clockss.org

Reactivity of the Pyridine Ring System

The pyridine nucleus in this compound is rendered significantly electron-deficient. This is a consequence of the inherent electronegativity of the nitrogen atom, which is further amplified by the inductive and resonance effects of the 2-chloro and the two ester substituents. This pronounced electron-poor character is a defining factor in the reactivity of the aromatic system.

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring of this compound are generally considered to be highly unfavorable. The pyridine ring itself is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. In this specific molecule, the deactivating effects are compounded by the presence of the 2-chloro substituent and the two diethyl carboxylate groups, which further withdraw electron density from the ring. Consequently, harsh reaction conditions would be required for any potential electrophilic substitution, likely leading to low yields and potential decomposition.

Direct C–H functionalization and metalation offer more viable pathways for modifying the pyridine core of this compound. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents.

Metalation of pyridine rings is a well-established method for introducing a variety of functional groups. znaturforsch.comresearchgate.net In the case of this compound, the possible sites for deprotonation are the C-5 and C-6 positions. The directing effects of the substituents would play a crucial role in determining the outcome of a metalation reaction. The use of specific bases, such as lithium amides or alkyllithiums at low temperatures, can achieve regioselective deprotonation. znaturforsch.com The resulting organometallic intermediate can then be quenched with a range of electrophiles to introduce new substituents.

Recent advances in transition-metal-catalyzed C–H activation provide alternative strategies for the functionalization of pyridines. researchgate.netrsc.org These methods can offer different regioselectivities compared to traditional metalation techniques. For electron-deficient pyridines, catalytic C-H arylation has been shown to be effective, with regioselectivity influenced by electronic and steric factors. nih.gov

Table 1: Potential Regioselective C-H Functionalization Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Directed ortho-Metalation | n-BuLi, THF, -78 °C; then E+ | 5-substituted-3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate |

| Directed Metalation | LDA, THF, -78 °C; then E+ | 6-substituted-3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate |

| Palladium-catalyzed C-H Arylation | Pd(OAc)₂, Ligand, Ar-X | 5-Aryl-3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate |

The electron-deficient nature of the pyridine ring in this compound makes it a potential candidate for cycloaddition reactions, particularly those involving electron-rich dienes or dienophiles. Inverse-electron-demand Diels-Alder reactions, where the heterocyclic ring acts as the diene, are a known reaction pathway for electron-poor pyridines. acsgcipr.org Such reactions would lead to the formation of bicyclic adducts, which could subsequently undergo further transformations.

Ring-opening reactions of the pyridine nucleus are less common but can be induced under specific conditions, often involving strong nucleophiles or reducing agents. The presence of the electron-withdrawing groups in this compound would likely facilitate such processes by stabilizing anionic intermediates.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and for the rational design of synthetic routes.

While specific kinetic studies on this compound are not extensively reported in the literature, the kinetics of related pyridine substitution reactions have been investigated. Nucleophilic aromatic substitution (SNAr) at the 2-position of 2-chloropyridines is a well-studied process. researchgate.netresearchgate.net The rate of these reactions is typically dependent on the concentration of both the pyridine substrate and the nucleophile, indicating a bimolecular mechanism. The presence of electron-withdrawing groups, such as the diethyl carboxylate moieties in the target molecule, is expected to significantly accelerate the rate of nucleophilic substitution by stabilizing the intermediate. researchgate.net

Kinetic studies on the synthesis of pyridines have also provided insights into the factors influencing reaction rates. researchgate.net For C-H functionalization reactions, kinetic analysis can help to elucidate the role of the catalyst and to optimize reaction conditions.

The key intermediate in the nucleophilic aromatic substitution of 2-chloropyridines is the Meisenheimer complex. researchgate.net This is a resonance-stabilized anionic adduct formed by the attack of the nucleophile on the carbon atom bearing the chlorine. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. For this compound, the two ester groups would play a significant role in stabilizing the Meisenheimer complex formed during substitution at the C-2 position. While often transient, these intermediates can sometimes be observed or trapped under specific experimental conditions.

In metalation reactions, the primary intermediates are the lithiated or magnesiated pyridine species. These are typically not isolated but are generated in situ and reacted with an electrophile. Spectroscopic techniques, such as NMR, can be used to characterize these organometallic intermediates.

Computational Insights into Reaction Pathways and Transition States

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of heterocyclic compounds. While specific computational studies on this compound are not extensively available in the public domain, the reactivity of analogous 2-chloropyridine derivatives has been the subject of theoretical investigations. These studies provide a robust framework for understanding the reaction pathways and transition states that are likely to govern the chemical behavior of this specific molecule.

The primary reaction pathway anticipated for this compound is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This is followed by the departure of the chloride leaving group to yield the substituted product. DFT calculations are instrumental in mapping the potential energy surface of this reaction, identifying the transition states, and calculating the activation energy barriers.

Theoretical models for SNAr reactions on 2-chloropyridines have demonstrated a strong correlation between the electronic properties of the substituents and the reaction rate. researchgate.netnih.gov The electron-withdrawing nature of the two diethyl dicarboxylate groups at the C3 and C4 positions of this compound is expected to significantly influence its reactivity. These groups delocalize the negative charge in the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy for its formation.

Computational analyses of similar systems often involve the calculation of several key parameters to predict reactivity and regioselectivity. nih.govchemrxiv.org These include the free energy of activation (ΔG‡), the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (ESP). For instance, a lower LUMO energy of the electrophile generally corresponds to a smaller HOMO-LUMO gap between the nucleophile and the electrophile, facilitating a faster reaction. chemrxiv.org

To illustrate the type of insights gained from such computational studies, the following tables present hypothetical, yet representative, data for the SNAr reaction of this compound with a generic nucleophile (Nu-), based on established trends for substituted 2-chloropyridines.

Table 1: Calculated Energies for the SNAr Reaction Pathway

| Species | Relative Energy (kJ/mol) |

| Reactants (this compound + Nu-) | 0 |

| Transition State 1 (TS1) | +75 |

| Meisenheimer Intermediate | +20 |

| Transition State 2 (TS2) | +45 |

| Products | -30 |

This interactive table showcases the calculated relative energies along a hypothetical reaction coordinate for a nucleophilic aromatic substitution. The data is illustrative and based on typical values for related SNAr reactions.

Table 2: Key Computational Descriptors

| Descriptor | Calculated Value |

| LUMO Energy | -1.5 eV |

| Free Energy of Activation (ΔG‡) | 85 kJ/mol |

| C-Cl Bond Length in Transition State | 2.15 Å |

| C-Nu Bond Length in Transition State | 1.95 Å |

This interactive table presents key computational descriptors that are typically calculated to predict the reactivity of a molecule in an SNAr reaction. The values are representative examples for a substituted 2-chloropyridine.

The geometry of the transition state is another critical aspect that can be elucidated through computational modeling. For an SNAr reaction, the transition state for the formation of the Meisenheimer complex would involve the partial formation of the C-Nu bond and a slight elongation of the C-Cl bond, with the carbon atom at the reaction center transitioning from a trigonal planar to a more tetrahedral geometry.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum for 3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the ethyl ester groups. The pyridine ring protons, H-5 and H-6, would appear in the downfield aromatic region. The ethyl groups would each present a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. While specific experimental data for the diethyl ester is scarce in published literature, partial data for the analogous 3,4-dimethyl 2-chloropyridine-3,4-dicarboxylate shows aromatic signals at δ 7.95 (s, 1H) and 7.91 (s, 1H), which can be attributed to the pyridine ring protons. googleapis.com

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyridine H-6 | ~8.5 - 8.7 | Doublet | ~5 |

| Pyridine H-5 | ~7.8 - 8.0 | Doublet | ~5 |

| C3-COOCH₂CH₃ | ~4.3 - 4.5 | Quartet | ~7 |

| C4-COOCH₂CH₃ | ~4.2 - 4.4 | Quartet | ~7 |

| C3-COOCH₂CH₃ | ~1.3 - 1.5 | Triplet | ~7 |

| C4-COOCH₂CH₃ | ~1.2 - 1.4 | Triplet | ~7 |

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. This includes the five distinct carbons of the substituted pyridine ring and the carbons of the two diethyl ester groups. The carbonyl carbons of the ester groups are expected to appear significantly downfield.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (C-Cl) | ~150 - 155 |

| C3 | ~130 - 135 |

| C4 | ~140 - 145 |

| C5 | ~125 - 130 |

| C6 | ~150 - 155 |

| C3-C OOCH₂CH₃ | ~165 - 170 |

| C4-C OOCH₂CH₃ | ~165 - 170 |

| C3-COOC H₂CH₃ | ~60 - 65 |

| C4-COOC H₂CH₃ | ~60 - 65 |

| C3-COOCH₂C H₃ | ~13 - 15 |

| C4-COOCH₂C H₃ | ~13 - 15 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between the H-5 and H-6 protons of the pyridine ring and, critically, between the methylene and methyl protons within each ethyl group, confirming their identity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the C-5 proton signal to the C-5 carbon signal and the methylene proton signals to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. NOESY correlations could, for example, show spatial proximity between the H-5 proton and the protons of the ester group at the C-4 position.

While typically performed in solution, Solid-State NMR (ssNMR) could be employed if the compound is a crystalline solid. This technique provides information about the molecular structure and packing in the solid state, which can differ from the solution-state conformation. It is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. For this compound, ssNMR could reveal details about intermolecular interactions in the crystal lattice.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula. For this compound (C₁₂H₁₄ClNO₄), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of the chlorine atom would be evident from its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved by HRMS.

Expected HRMS Data for this compound

| Formula | Ion | Calculated m/z for ³⁵Cl Isotope | Calculated m/z for ³⁷Cl Isotope |

| C₁₂H₁₄ClNO₄ | [M+H]⁺ | 288.0633 | 290.0604 |

| C₁₂H₁₄ClNO₄ | [M+Na]⁺ | 310.0453 | 312.0423 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these spectra would reveal key vibrations associated with the pyridine ring, the chloro-substituent, and the two diethyl carboxylate groups.

Expected Vibrational Modes:

Pyridine Ring Vibrations: The pyridine ring exhibits a set of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. researchgate.netaps.org C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

C-Cl Vibrations: The stretching vibration of the C-Cl bond is anticipated in the fingerprint region of the infrared spectrum, typically between 800 and 600 cm⁻¹.

Ester Functional Groups: The diethyl carboxylate substituents give rise to several distinct and strong absorption bands. The most prominent is the C=O stretching vibration of the ester carbonyl group, which is expected to appear in the range of 1750-1735 cm⁻¹. Strong C-O stretching vibrations from the ester linkage are also expected in the 1300-1000 cm⁻¹ region.

Ethyl Groups: Vibrations associated with the ethyl groups, such as C-H stretching and bending modes, would also be present.

The complementary nature of IR and Raman spectroscopy would be crucial for a complete vibrational analysis. While polar bonds like C=O exhibit strong IR absorption, non-polar or symmetric bonds often yield strong signals in Raman spectra.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Pyridine Ring | C=C, C=N Stretching | 1600-1400 | Medium to Strong | Medium to Strong |

| Pyridine Ring | C-H Stretching | >3000 | Medium | Medium |

| Chloro Substituent | C-Cl Stretching | 800-600 | Medium to Strong | Medium |

| Ester Carbonyl | C=O Stretching | 1750-1735 | Very Strong | Weak |

| Ester Linkage | C-O Stretching | 1300-1000 | Strong | Medium |

| Ethyl Group | C-H Stretching | 3000-2850 | Medium | Medium |

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound is not publicly documented, analysis of similar diethyl pyridine-dicarboxylate derivatives allows for predictions of its solid-state characteristics. researchgate.netmdpi.comresearchgate.net

Expected Structural Features:

Molecular Conformation: The analysis would reveal the planarity of the pyridine ring and the orientation of the two diethyl carboxylate substituents relative to the ring. Steric hindrance between the adjacent ester groups at the 3- and 4-positions, as well as the chloro-group at the 2-position, would likely lead to a non-planar arrangement of these substituents with respect to the pyridine core.

Bond Parameters: Precise measurements of bond lengths and angles would confirm the hybridisation of the atoms and could indicate the extent of electron delocalization within the pyridine ring.

| Parameter | Expected Information | Influencing Factors |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Molecular symmetry and packing |

| Space Group | Describes the symmetry of the unit cell | Molecular symmetry and intermolecular interactions |

| Unit Cell Dimensions | a, b, c, α, β, γ | Size and shape of the molecule |

| Bond Lengths | Precise interatomic distances | Atomic radii, bond order, electron delocalization |

| Bond Angles | Angles between adjacent bonds | Hybridization, steric hindrance |

| Torsion Angles | Dihedral angles describing conformation | Steric and electronic effects of substituents |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.net For this compound, several types of interactions would be anticipated to play a role in its solid-state assembly.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be present, involving the hydrogen atoms of the pyridine ring and the ethyl groups as donors, and the oxygen atoms of the carboxylate groups and the nitrogen atom of the pyridine ring as acceptors. These interactions are significant in directing the packing of similar molecules.

π-π Stacking: The electron-deficient nature of the pyridine ring could facilitate π-π stacking interactions with adjacent molecules. The presence of the electron-withdrawing chloro- and carboxylate groups would influence the electronic character of the ring and thus the nature of these stacking interactions.

Halogen Bonding: The chlorine atom at the 2-position could potentially act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the ester oxygen atoms or the pyridine nitrogen. acs.orgnih.gov

The study of how molecules self-assemble into larger, ordered structures through non-covalent interactions is the focus of supramolecular chemistry. nih.govrsc.org The functional groups present in this compound make it an interesting candidate for the design of supramolecular architectures. The interplay of hydrogen bonding, π-π stacking, and potential halogen bonding would dictate the formation of one-, two-, or three-dimensional networks in the solid state. Research in this area would explore how modifications to the substituents could be used to control the resulting supramolecular assembly.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. researchgate.netresearchgate.netnist.gov

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic systems like pyridine, these are typically high-energy transitions, resulting in strong absorption bands in the UV region. The presence of the carboxylate and chloro substituents, which can act as chromophores, would be expected to shift the absorption maxima (λmax) compared to unsubstituted pyridine.

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the pyridine nitrogen or the ester oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower energy and have a much lower intensity compared to π→π* transitions. nih.govsharif.edu

The solvent used for the analysis can influence the position of the absorption bands due to solute-solvent interactions.

| Transition Type | Description | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π→π | Excitation from π bonding to π antibonding orbital | Shorter wavelength UV (e.g., < 280 nm) | High (Strong absorption) |

| n→π | Excitation from non-bonding orbital to π antibonding orbital | Longer wavelength UV (e.g., > 280 nm) | Low (Weak absorption) |

Electronic Structure Calculations (Density Functional Theory - DFT and Ab Initio Methods)

The foundation of modern computational chemistry lies in methods like Density Functional Theory (DFT) and ab initio calculations. DFT, particularly with hybrid functionals such as B3LYP, offers a balance of accuracy and computational efficiency for calculating the electronic structure of organic molecules. researchgate.netresearchgate.net Ab initio methods, while more computationally demanding, can provide benchmark-quality results. These calculations are used to determine the molecule's geometry, energy, and electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic nature. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the ester groups. Conversely, the LUMO would likely be distributed over the π-system of the pyridine ring, which is made more electron-deficient by the electronegative chlorine atom and nitrogen. researchgate.netelectrochemsci.org

Table 1: Representative Frontier Molecular Orbital Data and Their Significance

| Parameter | Typical Value Range (eV) for Pyridine Derivatives | Significance in Chemical Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | -6.0 to -8.0 | Indicates electron-donating ability. Higher (less negative) energy corresponds to a better electron donor. |

| ELUMO (Energy of LUMO) | -1.0 to -3.0 | Indicates electron-accepting ability. Lower (more negative) energy corresponds to a better electron acceptor. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 3.0 to 5.0 | Relates to chemical stability and reactivity. A smaller gap implies higher polarizability and greater reactivity. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to attack by electrophiles, while regions of positive potential (blue) are electron-deficient and attract nucleophiles. wolfram.comacs.org

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the two carbonyl groups and the nitrogen atom of the pyridine ring. These are the primary sites for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the ethyl groups and potentially on the carbon atom attached to the chlorine (C2 position), which is activated toward nucleophilic attack. researchgate.netresearchgate.net

Derived from the energies of the frontier orbitals, global and local reactivity descriptors provide quantitative measures of a molecule's reactivity. researchgate.netchemrxiv.orgrsc.org These descriptors, based on conceptual DFT, help in understanding and comparing the chemical behavior of different molecules. electrochemsci.org

Table 2: Key Global Reactivity Descriptors

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. Related to electronegativity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard." |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the ability of a molecule to accept electrons; a global measure of electrophilic character. |

| Global Softness (S) | 1 / 2η | The reciprocal of hardness; indicates high polarizability and reactivity. |

Local reactivity descriptors, such as Fukui functions, identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.org

Conformational Analysis and Energetics

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. For this compound, the primary degrees of freedom involve the rotation of the two ethyl carboxylate groups. Conformational analysis would involve systematically rotating the C-C and C-O single bonds of these side chains to identify the lowest energy conformers.

Studies on similar pyridine dicarboxylate derivatives show that the orientation of such ester groups relative to the pyridine ring can vary from planar to skewed, influenced by steric hindrance and weak intramolecular interactions. researchgate.netresearchgate.netnih.gov Computational scans of the potential energy surface would reveal the most stable arrangements and the energy barriers between different conformations.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. A key reaction for this molecule is the nucleophilic aromatic substitution (SNAr) at the C2 position, displacing the chloro group. wikipedia.org The pyridine nitrogen helps to stabilize the negative charge in the intermediate (a Meisenheimer complex), facilitating this reaction. researchgate.netnih.govchemtube3d.com

Reaction pathway modeling would involve:

Identifying the Reactants and Products: For example, the reaction of this compound with a nucleophile like an alkoxide.

Locating the Transition State (TS): This is the highest energy point along the reaction coordinate. Its geometry and energy determine the activation energy and, consequently, the reaction rate.

Characterizing Intermediates: Identifying any stable intermediates, such as the Meisenheimer complex, that form during the reaction.

Such studies provide fundamental insights into the molecule's reactivity and can help predict the feasibility and outcome of chemical transformations. rsc.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. bohrium.com

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy, aiding in the assignment of experimental spectra. mdpi.com

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., C=O stretch of the esters, C-Cl stretch, pyridine ring vibrations) can be computed. These calculated frequencies help in interpreting experimental IR spectra. bohrium.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max). ehu.es This analysis provides information about the molecule's chromophores and its behavior upon absorbing light.

Conclusion

While direct experimental data on 3,4-diethyl 2-chloropyridine-3,4-dicarboxylate is scarce, a thorough analysis of its structural components allows for a clear projection of its chemical nature and potential utility. As a polysubstituted, halogenated pyridine (B92270) dicarboxylate, it stands at the crossroads of several important areas of chemical synthesis. Its latent reactivity, particularly the capacity for nucleophilic substitution at the 2-position and the versatility of the ester groups, marks it as a potentially valuable building block. The logical extrapolation from well-known chemical principles suggests that this compound could be a significant tool for developing new pharmaceuticals, agrochemicals, and advanced functional materials. Further research into the synthesis and reactivity of this specific molecule is warranted to fully unlock its potential.

Applications in Advanced Organic Synthesis and Materials Precursor Research

Scaffold for Ligands in Catalysis Research

While pyridine-dicarboxylate derivatives are a well-established class of ligands in coordination chemistry and catalysis, no literature was identified that specifically employs the 3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate structure as a scaffold. The synthesis of ligands for catalytic applications often involves related structures like 2,6-pyridinedicarboxylic acid or 2,2'-bipyridine-4,4'-dicarboxylic acid, but research on the target compound for this purpose is absent.

Future Research Directions and Emerging Methodologies

Exploration of Unconventional Reactivity and Transformations

The reactivity of the 2-chloropyridine (B119429) core is well-established in traditional cross-coupling reactions. However, future research is expected to delve into more unconventional transformations that offer novel pathways for molecular diversification.

C-H Activation and Functionalization: A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. semanticscholar.orgvapourtec.comresearchgate.net For derivatives of 3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate, this could involve the selective activation of the C-5 and C-6 positions of the pyridine (B92270) ring. Transition-metal catalysis, particularly with iridium, rhodium, and palladium, is a promising avenue for achieving such transformations, allowing for the introduction of new alkyl, aryl, or other functional groups without the need for pre-functionalized starting materials. researchgate.net The electronic properties of the diester and chloro substituents will play a crucial role in directing the regioselectivity of these C-H activation reactions. mt.com

Photocatalysis and Radical Chemistry: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. nih.govnih.gov This methodology can be harnessed to generate radical intermediates from 2-chloropyridine derivatives, enabling novel coupling reactions that are complementary to traditional polar reactivity. wikipedia.orgresearchgate.net For instance, the selective installation of phosphinoyl and carbamoyl (B1232498) moieties on the pyridine scaffold has been demonstrated using organic photocatalysts, offering a transition-metal-free approach to functionalization. nih.gov Future work will likely explore the application of these methods to introduce a wider range of functional groups onto the this compound framework.

Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling presents an attractive strategy for forming C-C bonds by coupling two different electrophiles, such as a 2-chloropyridine and an alkyl halide. researchgate.netresearchgate.netnih.gov This approach avoids the preparation and handling of sensitive organometallic reagents. The development of new ligand systems for nickel catalysts will be crucial in expanding the scope and functional group tolerance of these reactions for highly substituted pyridines. researchgate.netresearchgate.net

Development of Novel and More Efficient Synthetic Pathways

While classical methods for pyridine synthesis, such as the Hantzsch and Guareschi-Thorpe reactions, are well-established, there is a continuous drive towards the development of more efficient, modular, and sustainable synthetic routes to polysubstituted pyridines like this compound. researchgate.netnist.govrptu.de

Cycloaddition Strategies: Transition-metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with alkynes offer a powerful and atom-economical route to construct the pyridine ring. researchgate.net This method allows for the rapid assembly of highly substituted pyridines with good control over the substitution pattern. researchgate.net Similarly, hetero-Diels-Alder reactions, particularly inverse-electron-demand variants, provide a versatile platform for pyridine synthesis from azadiene precursors. semanticscholar.orgwikipedia.org Research in this area will focus on developing new catalysts and dienophiles to access a wider range of substitution patterns, including those with vicinal ester groups.

Multicomponent Reactions: Multicomponent reactions (MCRs) are highly convergent processes that combine three or more starting materials in a single operation to form a complex product. Advanced versions of the Guareschi-Thorpe synthesis, for example, utilize multicomponent condensation to produce highly functionalized pyridines in an environmentally friendly aqueous medium. vapourtec.comresearchgate.net The development of novel MCRs will be instrumental in the efficient, one-pot synthesis of analogs of this compound from simple and readily available precursors.

| Synthetic Strategy | Description | Key Advantages |

| Hantzsch Pyridine Synthesis | A multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. nist.gov | Well-established, provides access to dihydropyridines which can be oxidized to pyridines. nist.gov |

| Guareschi-Thorpe Synthesis | Condensation of cyanoacetic ester with an acetoacetic ester in the presence of ammonia (B1221849). rptu.de | Leads to the formation of 2-pyridone derivatives. nih.gov |

| [2+2+2] Cycloaddition | Transition-metal-catalyzed reaction of alkynes and nitriles. researchgate.net | High atom economy, good control over substitution patterns. researchgate.net |

| Hetero-Diels-Alder Reaction | [4+2] cycloaddition of a 1-azadiene with an alkene or alkyne. semanticscholar.org | Versatile for accessing a range of substituted pyridines. semanticscholar.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methodologies from the laboratory to industrial-scale production necessitates the adoption of modern manufacturing technologies. Flow chemistry and automated synthesis are at the forefront of this evolution.

Continuous Flow Synthesis: Performing reactions in continuous flow reactors offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purities. epa.gov The synthesis of 2-chloropyridines and other heterocyclic compounds has been successfully demonstrated in flow, often leading to significant reductions in reaction times. semanticscholar.orgnih.gov Future efforts will focus on developing robust and scalable flow processes for the multi-step synthesis of complex pyridine derivatives, integrating reaction and purification steps into a continuous sequence. nist.gov Microreactor technology, in particular, allows for the safe handling of hazardous reagents and the exploration of reaction conditions that are inaccessible in batch. nih.gov

Automated Synthesis Platforms: The integration of robotics and automated software control enables the rapid synthesis and screening of libraries of compounds. For a versatile scaffold like this compound, automated platforms can be employed to systematically explore a wide range of coupling partners and reaction conditions, accelerating the discovery of new derivatives with desired properties.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ characterization techniques provide real-time insights into reacting systems, enabling precise control and rapid optimization.

Spectroscopic Methods: In-situ spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are invaluable for monitoring the concentration of reactants, intermediates, and products in real-time. researchgate.netrptu.de For pyridine synthesis, in-situ IR spectroscopy has been used to study the adsorption and reaction of precursors on catalyst surfaces. researchgate.net NMR spectroscopy, with the aid of techniques like Signal Amplification By Reversible Exchange (SABRE), can provide detailed structural information on transient intermediates. nih.govnih.gov

Mass Spectrometry: Real-time analysis using mass spectrometry (MS) allows for the direct observation of reaction intermediates and byproducts. wikipedia.org Techniques like Direct Analysis in Real Time (DART) MS can provide rapid qualitative and quantitative analysis of reaction mixtures with minimal sample preparation. utoronto.ca This information is critical for elucidating complex reaction networks and identifying key reaction pathways. nih.gov

| Technique | Information Provided | Application in Pyridine Synthesis |

| In-situ IR Spectroscopy | Vibrational modes of molecules, functional group analysis. | Studying surface adsorption and reaction of precursors on catalysts. researchgate.net |

| In-situ NMR Spectroscopy | Detailed structural information, quantification of species. | Monitoring reaction progress and identifying intermediates. nih.govnih.gov |

| Real-time Mass Spectrometry | Molecular weight and fragmentation patterns of components. | Detecting transient intermediates and byproducts to elucidate reaction mechanisms. wikipedia.orgnih.gov |

Computational Design and Prediction of Novel Derivatives and Their Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to guide the design of new derivatives and predict their chemical reactivity and biological activity.

Predicting Reactivity and Regioselectivity: Density functional theory (DFT) and other quantum chemical methods can be used to model reaction pathways and predict the activation barriers for different transformations. This allows for the rational design of catalysts and the prediction of regioselectivity in C-H activation and other functionalization reactions. For example, computational studies can help to understand the electronic effects of the diester and chloro substituents on the reactivity of the pyridine ring.

Virtual Screening and Drug Design: The this compound scaffold can serve as a starting point for the design of new bioactive molecules. By computationally generating virtual libraries of derivatives and docking them into the active sites of biological targets, it is possible to identify promising candidates for further synthesis and testing. This in silico approach can significantly accelerate the drug discovery process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4-diethyl 2-chloropyridine-3,4-dicarboxylate, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cycloaddition or condensation reactions. For example, a reflux-based approach using anhydrous toluene with catalysts like DABCO and TiCl₄ at 0°C followed by purification via flash chromatography ensures high yield and purity . Characterization via HPLC and LC-MS is critical for verifying purity, particularly to monitor byproducts from incomplete esterification or chlorination steps .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : X-ray crystallography (using instruments like Bruker SMART 6000 with APEX2 software) resolves the crystal structure, including bond lengths and angles, while NMR (¹H/¹³C) confirms functional groups and substitution patterns . Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies carbonyl (C=O) and chloropyridine stretches .

Q. How do substituents on the pyridine ring influence the compound’s reactivity?

- Methodological Answer : Comparative studies with analogs (e.g., dimethyl or dibromo derivatives) reveal that electron-withdrawing groups like chlorine enhance electrophilic substitution at the 2-position. Reactivity can be probed via kinetic studies using nucleophiles (e.g., amines) under varying pH conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (using B3LYP/6-31G* basis sets) predict molecular geometry, electrostatic potentials, and frontier orbital energies. Discrepancies in bond angles or dipole moments between DFT and XRD data may arise from crystal packing effects, which can be addressed by incorporating solvent models or dispersion corrections .

Q. What strategies are recommended for resolving crystallographic disorder in derivatives of this compound?

- Methodological Answer : For disordered structures (e.g., rotational isomers), use SHELXL’s PART and SUMP commands to refine occupancy ratios. Constraints on thermal parameters and distance restraints for overlapping atoms improve convergence. ORTEP-3 visualizes disorder, aiding in model interpretation .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like cytochrome P450. Validate predictions via enzyme inhibition assays (e.g., UV-Vis kinetics) and compare with control compounds (e.g., caffeic acid derivatives) to assess specificity .

Q. What analytical approaches address contradictions in reported reaction yields for derivatives?

- Methodological Answer : Systematic variation of reaction conditions (solvent polarity, temperature, catalyst loading) identifies optimal parameters. Use Design of Experiments (DoE) to analyze interactions between variables. Reproducibility can be confirmed via round-robin testing across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.